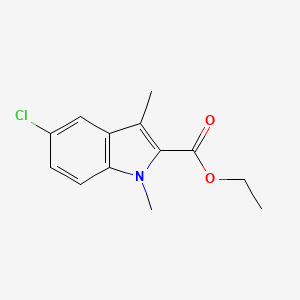

ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

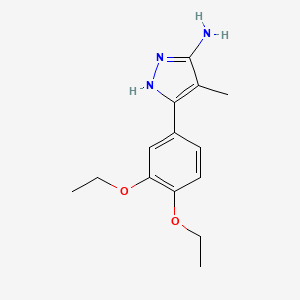

The synthesis of indole derivatives has been the focus of many researchers . The presence of carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route k, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Physical And Chemical Properties Analysis

The molecular formula of ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate is C11H10ClNO2 and its molecular weight is 223.656 .Wissenschaftliche Forschungsanwendungen

Antiviral Agents

Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural framework of ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate could be modified to enhance its affinity to viral proteins, potentially leading to the development of new antiviral drugs.

Anti-inflammatory Applications

The indole nucleus is known to possess anti-inflammatory properties. By acting on specific inflammatory pathways, derivatives of ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate could be synthesized to treat conditions characterized by inflammation .

Anticancer Therapeutics

Indole compounds have been explored for their anticancer potential. The ability to induce apoptosis in cancer cells makes indole derivatives valuable in the design of chemotherapeutic agents. Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate could serve as a scaffold for developing novel anticancer drugs .

Antimicrobial Activity

The indole core structure is effective against a range of microbial pathogens. Research into ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate could lead to the creation of new antimicrobial agents that combat resistant strains of bacteria and fungi .

Antidiabetic Agents

Indole derivatives have shown promise in the management of diabetes. By influencing insulin secretion or glucose metabolism, ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate could be the basis for developing antidiabetic medications .

Neuroprotective Effects

Indoles are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Derivatives of ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate might be synthesized to protect neuronal cells from damage or degeneration .

Plant Growth Regulators

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate could be used to synthesize analogs that act as plant growth regulators, influencing various aspects of plant development .

Enzyme Inhibition

Indole derivatives can act as inhibitors for various enzymes. For example, they can inhibit indoleamine 2,3-dioxygenase (IDO), which is involved in immune response regulation. Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate could be tailored to inhibit specific enzymes, offering therapeutic potential in diseases where enzyme activity is dysregulated .

Wirkmechanismus

Target of Action

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their interactions with multiple targets . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its specific targets and the nature of its interactions with these targets.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-chloro-1,3-dimethylindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-4-17-13(16)12-8(2)10-7-9(14)5-6-11(10)15(12)3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTADIMUUPPIHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)

![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)

![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1326707.png)

![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)